REACTION_SMILES
|
[CH3:1][c:2]1[n:3][o:4][c:5]([CH3:21])[c:6]1[CH2:7][n:8]1[n:9][cH:10][c:11]([NH:13][C:14](=[O:15])[O:16][C:17]([CH3:18])([CH3:19])[CH3:20])[cH:12]1.[ClH:22].[O:23]1[CH2:24][CH2:25][O:26][CH2:27][CH2:28]1>>[CH3:1][c:2]1[n:3][o:4][c:5]([CH3:21])[c:6]1[CH2:7][n:8]1[n:9][cH:10][c:11]([NH2:13])[cH:12]1.[ClH:22]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1noc(C)c1Cn1cc(N)cn1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |